molecular formula C12H9ClN2O2 B8347915 (6-Chloro-4-pyrimidinyl)methyl benzoate

(6-Chloro-4-pyrimidinyl)methyl benzoate

Cat. No. B8347915
M. Wt: 248.66 g/mol
InChI Key: BNORWUOBFQQZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloro-4-pyrimidinyl)methyl benzoate is a useful research compound. Its molecular formula is C12H9ClN2O2 and its molecular weight is 248.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Chloro-4-pyrimidinyl)methyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-4-pyrimidinyl)methyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(6-Chloro-4-pyrimidinyl)methyl benzoate

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

(6-chloropyrimidin-4-yl)methyl benzoate

InChI

InChI=1S/C12H9ClN2O2/c13-11-6-10(14-8-15-11)7-17-12(16)9-4-2-1-3-5-9/h1-6,8H,7H2

InChI Key

BNORWUOBFQQZBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=CC(=NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Zinc (4.81 g, 73.6 mmol) was suspended in THF (6 mL), treated with 1,2-dibromoethane (0.313 mL, 3.63 mmol) and the resulting mixture was heated at 60° C. under argon for 30 minutes. The reaction mixture was allowed to cool to room temperature, treated with trimethylchlorosilane (0.120 mL, 0.938 mmol) and the resulting mixture was stirred at room temperature for 30 minutes. A solution of iodomethyl benzoate (Intermediate 23, 3.15 g, 12.02 mmol) in THF (6 mL) was added and the resulting mixture was stirred at room temperature for 1 hour. This reaction mixture was added to a solution of 4,6-dichloropyrimidine (1.075 g, 7.21 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.695 g, 0.601 mmol) in THF (11 mL) and the resulting mixture was stirred at room temperature under argon for 18 hours. The reaction mixture was filtered through celite, diluted with saturated ammonium chloride solution and extracted with ethyl acetate (×2). The ethyl acetate layers were combined, dried under magnesium sulfate and evaporated under reduced pressure. The residue was purified by column chromatography (Biotage SP4) eluting with a gradient of 0-20% ethyl acetate and isohexane. Product containing fractions were combined and evaporated under reduced pressure to give the title compound as a yellow solid (394 mg);
Quantity
0.313 mL
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Quantity
3.15 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
1.075 g
Type
reactant
Reaction Step Four
Name
Quantity
11 mL
Type
solvent
Reaction Step Four
Quantity
0.695 g
Type
catalyst
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Five
Name
Quantity
4.81 g
Type
catalyst
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.